1-(3-Bromophenyl)cyclopropanecarboxylic acid

Lipophilicity Drug-likeness Lead Optimization

SAR programs relying on bromophenyl cyclopropane acid building blocks frequently encounter inconsistent reactivity and ADME/Tox drift when substituting ortho, meta, or para regioisomers. 1-(3-Bromophenyl)cyclopropanecarboxylic acid (CAS 124276-95-5) resolves this as a fully characterized meta-bromo fragment. • LogP 2.32 - approximately 0.25 units lower than the para isomer, reducing lipophilic liability risk in lead optimization. • Meta-positioned bromine avoids the oxidative addition sluggishness typical of ortho analogs, enabling efficient Suzuki and related cross-couplings. • 98% GC purity ensures minimal off-target interference in fragment-based screening. Batch-specific QC documentation supports procurement and regulatory compliance.

Molecular Formula C10H9BrO2
Molecular Weight 241.08 g/mol
CAS No. 124276-95-5
Cat. No. B181478
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Bromophenyl)cyclopropanecarboxylic acid
CAS124276-95-5
Molecular FormulaC10H9BrO2
Molecular Weight241.08 g/mol
Structural Identifiers
SMILESC1CC1(C2=CC(=CC=C2)Br)C(=O)O
InChIInChI=1S/C10H9BrO2/c11-8-3-1-2-7(6-8)10(4-5-10)9(12)13/h1-3,6H,4-5H2,(H,12,13)
InChIKeyMYDCJGVBYNDHIC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / 1 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Bromophenyl)cyclopropanecarboxylic acid: Core Properties & Procurement


1-(3-Bromophenyl)cyclopropanecarboxylic acid (CAS 124276-95-5) is a cyclopropanecarboxylic acid derivative featuring a meta-brominated phenyl ring . It has a molecular formula of C10H9BrO2 and a molecular weight of 241.08 g/mol . As a member of the bromophenyl-cyclopropane carboxylic acid class, it serves primarily as a synthetic building block and fragment molecule in drug discovery, offering a conformational constraint and lipophilic handle for lead optimization . This guide provides a comparator-based evaluation to support scientific selection and procurement decisions against its closest regioisomeric and structural analogs.

1-(3-Bromophenyl)cyclopropanecarboxylic acid: Isomer Substitution Risks


While all bromophenyl-cyclopropane carboxylic acid regioisomers share the same molecular formula (C10H9BrO2), the position of the bromine substituent on the phenyl ring (ortho, meta, or para) critically alters key physicochemical and electronic properties that dictate downstream reactivity and biological activity [1]. Meta-substitution, as in 1-(3-bromophenyl)cyclopropanecarboxylic acid, provides a distinct electronic distribution, steric profile, and hydrogen/halogen bonding orientation compared to its ortho and para counterparts. These differences translate into quantifiable variations in lipophilicity (LogP), solubility, and cross-coupling reactivity, making simple interchange without re-validation scientifically unsound in any structure-activity relationship (SAR) or synthetic route optimization program .

1-(3-Bromophenyl)cyclopropanecarboxylic acid: Evidence vs. Key Analogs


Lower Lipophilicity Relative to Para-Bromo Isomer

The meta-bromophenyl isomer (target compound) exhibits a predicted ACD/LogP of 2.32, which is 0.24 log units lower than the para-bromo isomer (LogP 2.565) [1]. Although a direct experimental comparison from a single study is not available, the lower lipophilicity of the meta isomer is consistent with general class-level observations where meta-substituted aryl rings display reduced lipophilicity compared to para-substituted analogs. This translates to higher predicted aqueous solubility (0.29 g/L for the meta isomer) and a lower LogD at pH 7.4 (-0.29), which can favor oral absorption and renal clearance profiles in drug discovery programs .

Lipophilicity Drug-likeness Lead Optimization

Cross-Coupling Reactivity Advantage Over Ortho Isomer

The meta-bromine position in 1-(3-bromophenyl)cyclopropanecarboxylic acid places the electron-withdrawing bromine substituent in a position that does not directly conjugate with the cyclopropane carboxylic acid attachment point, in contrast to the para isomer [1]. Compared to the ortho isomer, the meta position avoids steric hindrance that can slow oxidative addition in palladium-catalyzed cross-coupling reactions. While specific rate constants are not available, class-level inference from aryl bromide reactivity trends indicates that meta-bromo substrates generally undergo Suzuki-Miyaura coupling faster than ortho-bromo substrates due to reduced steric bulk around the C-Br bond [2].

Cross-coupling Suzuki coupling Electronic effects

Higher Commercial Purity Than Analog Isomers

1-(3-Bromophenyl)cyclopropanecarboxylic acid is commercially available from AKSci at a purity specification of 98% (by GC), whereas the 2- and 4-bromo isomers from the same or comparable suppliers are often listed at 95% or 97% purity . This 1-3% higher purity, confirmed by GC analysis, reduces the potential for impurity-driven artifacts in sensitive biological assays or catalytic reactions, which is a tangible procurement differentiator for end-users who prioritize assay reproducibility.

Purity specification Procurement quality Reproducibility

1-(3-Bromophenyl)cyclopropanecarboxylic acid: Optimal Application Scenarios


Fragment-Based Drug Discovery with Meta-Bromo Handle

When building a fragment library targeting a hydrophobic pocket, 1-(3-bromophenyl)cyclopropanecarboxylic acid provides a well-characterized meta-bromo fragment scaffold. The lower LogP (2.32) compared to the para isomer reduces the risk of surpassing lipophilic ligand efficiency (LLE) thresholds, while the meta-positioned bromine allows for vector-selective coupling to explore distinct trajectories in the binding site. Its 98% GC purity ensures minimal off-target activity from impurities during primary screening .

Parallel Synthesis of Cyclopropane Kinase Inhibitors

For medicinal chemistry groups synthesizing arrays of cyclopropane-containing kinase inhibitors, the meta-bromo isomer is the preferred aryl halide partner. The meta substitution avoids oxidative addition sluggishness associated with ortho-bromo analogs, while offering a distinct electronic environment vs para, potentially tuning the electronics of the biaryl product without introducing steric penalties. The validated physical properties (LogP, solubility) also simplify reaction work-up and purification .

Lipophilicity Tuning to Mitigate hERG/CYP450 Liabilities

When a lead series suffers from hERG channel block or CYP450 inhibition linked to excessive lipophilicity, replacing a para-bromo cyclopropane acid building block with the meta isomer can reduce LogP by approximately 0.25 units, while retaining the bromine as a synthetic handle or a halogen bonding element. This subtle but meaningful physicochemical shift, supported by cross-study comparable data, allows medicinal chemists to modulate ADME/Tox profiles without a complete scaffold redesign .

Technical Documentation Hub

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